Product packaging for 2,4-Dinitroresorcinol(Cat. No.:CAS No. 519-44-8)

2,4-Dinitroresorcinol

Cat. No.: B3191118
CAS No.: 519-44-8
M. Wt: 200.11 g/mol
InChI Key: LQCKFXAPVKCRRU-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Discoveries in 2,4-Dinitroresorcinol Chemistry

The history of this compound is intrinsically linked to the broader development of nitrated aromatic compounds. Early investigations focused on methods for its synthesis, primarily through the direct nitration of resorcinol (B1680541) (1,3-dihydroxybenzene). googleapis.com A common method involved using a nitrating mixture of sulfuric acid and nitric acid. google.comgoogle.com However, these early direct nitration processes were often difficult to control and typically produced significant quantities of the highly explosive and undesirable by-product, 2,4,6-trinitroresorcinol, commonly known as styphnic acid. googleapis.comgoogle.comgoogle.com

To address the challenge of separating the desired dinitro compound from the trinitro by-product, specific purification processes were developed. One such method involved adjusting the pH of an aqueous mixture of the two compounds. Researchers discovered that trinitroresorcinol becomes water-soluble in an aqueous medium with a pH above approximately 2.0, while this compound remains a solid, allowing for their separation by filtration. google.com

Alternative synthetic pathways were also explored to improve selectivity and yield. One such approach involved the nitrosation of resorcinol to form 2,4-dinitrosoresorcinol, followed by oxidation of the nitroso groups to nitro groups. googleapis.comchemspider.com Another patented method detailed a process of first sulfonating resorcinol and then proceeding with nitration and hydrolysis to yield this compound, which aimed to produce the compound in a more economical and physically homogeneous form. google.com

Beyond its synthesis, early applications of this compound were identified. It was used as a dye for fabrics mordanted with iron to produce a green color and as an analytical reagent for the detection of cobalt, with which it forms a brown-red precipitate, and iron, which results in an olive-green color. drugfuture.com

Contemporary Significance of this compound in Fundamental Chemical Investigations

In modern chemical research, this compound and its derivatives are significant in several specialized fields, particularly in the study of energetic materials and coordination chemistry.

The compound itself is an energetic material that explodes when strongly heated. drugfuture.com More significantly, it serves as a parent acid for a range of metallic salts, with its lead salts being the most extensively studied. mdpi.com These salts, including normal and basic forms with varying degrees of hydration, have been investigated as primary explosives for use in electric fuseheads and priming compositions. mdpi.comgoogle.comgoogle.com A key finding is that lead salts of this compound are considerably less sensitive to impact than lead styphnate, which offers an advantage in terms of safer handling. mdpi.com Research has also shown that lead dinitroresorcinate exhibits superior stability compared to other sensitive explosives like mercury fulminate. google.com

In the realm of materials science and coordination chemistry, this compound acts as a ligand to form coordination complexes. Studies have reported the synthesis and structural investigation of complexes involving this compound, contributing to the understanding of how its functional groups interact with metal centers. bit.edu.cn Thermochemical investigations have been conducted to determine the enthalpies of formation for this compound and its lead salts, providing fundamental data for assessing their energetic properties and decomposition pathways. royalholloway.ac.uk

Furthermore, the synthesis of this compound remains a topic of academic interest, often in the context of regioselectivity in aromatic nitrations. It is a known by-product in the synthesis of its isomer, 4,6-dinitroresorcinol (B1581181), which is an important monomer for producing high-strength polymers. googleapis.comgoogle.com Efforts to selectively synthesize the 4,6-isomer while minimizing the formation of the 2,4-isomer and styphnic acid highlight the ongoing relevance of understanding and controlling the reaction mechanisms involved. google.comgoogleapis.com The compound is also used in analytical chemistry, where its reaction with ketones in the presence of a base to form a colored Meisenheimer complex is a known qualitative test. stackexchange.com

Paradigms and Unresolved Questions Guiding Current Research on this compound

Current research on this compound is guided by established paradigms while also seeking to address several unresolved questions. A central paradigm is the exploration of structure-property relationships, where computational and experimental methods are used to understand how the molecule's structure influences its energetic performance, stability, and reactivity. researchgate.net Density functional theory (DFT) studies, for example, are employed to investigate the electronic structure, vibrational properties, and thermodynamic parameters to predict the behavior of the crystalline solid. researchgate.netacs.org

A primary challenge that continues to drive research is the selective and high-yield synthesis of this compound and its isomers. The persistent formation of hazardous and difficult-to-separate by-products like styphnic acid remains a significant hurdle. googleapis.comgoogle.com This directs research towards developing novel synthetic routes or refining existing ones using advanced catalysts or reaction conditions to achieve better control over the regioselectivity of the nitration of resorcinol.

In the field of energetic materials, a key unresolved question pertains to the full scope of this compound's potential as a precursor. While its lead salts have been studied, there is a noted lack of available data on salts formed with other cations. mdpi.com Future research could explore a wider range of metallic and non-metallic cations to synthesize new energetic salts with potentially enhanced or specialized properties, such as improved environmental compatibility or different sensitivity characteristics. researchgate.net

Furthermore, the study of polymorphism in related energetic compounds like lead styphnate suggests that different crystalline forms of this compound salts could exist with distinct properties. dtic.mil A deeper investigation into the polymorphism of these salts could reveal new materials with optimized performance for specific applications. The detailed mechanisms of thermal decomposition and the kinetics of its reactions under high-pressure, high-temperature detonation conditions also present ongoing areas for fundamental investigation. acs.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₄N₂O₆ fda.govdrugfuture.com
Molecular Weight 200.11 g/mol fda.govdrugfuture.com
Appearance Yellow crystals drugfuture.com
Melting Point 146-148 °C drugfuture.com
Solubility Very slightly soluble in water or cold alcohol; soluble in solutions of fixed alkali hydroxides. drugfuture.com
Stability Explodes when strongly heated. drugfuture.com

Table 2: Structural Identifiers of this compound

IdentifierValueSource(s)
CAS Registry Number 519-44-8 fda.govdrugfuture.com
InChI InChI=1S/C6H4N2O6/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,9-10H fda.govcas.org
InChIKey LQCKFXAPVKCRRU-UHFFFAOYSA-N fda.govcas.org
Canonical SMILES C1=CC(=C(C(=C1N+[O-])O)N+[O-])O fda.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O6 B3191118 2,4-Dinitroresorcinol CAS No. 519-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dinitrobenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C6H4N2O6/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

LQCKFXAPVKCRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C6H4N2O6
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DSSTOX Substance ID

DTXSID80862103
Record name 2,4-Dinitrobenzene-1,3-diol
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Molecular Weight

200.11 g/mol
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Physical Description

Yellow solid; [Merck Index] White to light-colored solid; [CAMEO]
Record name 2,4-Dinitroresorcinol
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Vapor Pressure

0.00000019 [mmHg]
Record name 2,4-Dinitroresorcinol
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CAS No.

519-44-8, 35860-51-6
Record name 2,4-Dinitroresorcinol
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Sophisticated Synthetic Methodologies and Mechanistic Elucidation for 2,4 Dinitroresorcinol

Development of Novel Synthetic Pathways to 2,4-Dinitroresorcinol and Its Precursors

The synthesis of this compound, a compound with a specific substitution pattern on an activated aromatic ring, presents a significant regiochemical challenge. Direct nitration of resorcinol (B1680541) is often difficult to control and can lead to a mixture of products, including the 4,6-dinitro isomer and the highly explosive 2,4,6-trinitroresorcinol (styphnic acid) google.comgoogleapis.com. Consequently, researchers have developed more sophisticated, multi-step pathways to achieve higher yields and selectivity for the desired 2,4-isomer.

A key strategy to control the regioselectivity of nitration on the highly activated resorcinol ring involves the use of a blocking group, specifically through sulfonation. The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing, which promotes substitution at the 2, 4, and 6 positions. To favor dinitration at the 2- and 4-positions, an initial sulfonation step can be employed to temporarily block one of these activated sites.

A well-established method involves a three-stage process: sulfonation, nitration, and hydrolysis google.com.

Sulfonation: Resorcinol is first heated with concentrated sulfuric acid. This leads to the formation of resorcinol sulfonic acids.

Nitration: The resulting solution is cooled, and a controlled amount of nitric acid (in slight excess of a 2:1 molecular ratio) is added at a maintained temperature, typically between 20-25°C google.com. This introduces the nitro groups onto the sulfonated intermediate.

Hydrolysis (Desulfonation): Water is added, and the solution is refluxed at a high temperature (130-135°C) google.com. This high-temperature acidic condition cleaves the sulfonyl group(s), which are replaced by hydrogen atoms, yielding the final this compound product. The product precipitates upon dilution and cooling google.com.

This sulfonation-nitration-hydrolysis sequence provides a more controlled route to this compound, achieving yields of approximately 69% google.com. The process is designed to minimize the formation of undesired isomers and over-nitrated byproducts like styphnic acid google.comgoogle.com.

Table 1: Summary of Sulfonation-Nitration Method for this compound Synthesis google.com

Step Reactants/Intermediates Reagents Key Conditions Outcome
1. Sulfonation Resorcinol 95% Sulfuric Acid Heat to 100°C for 30 min Formation of resorcinol sulfonic acids
2. Nitration Resorcinol sulfonic acids 95% Nitric Acid Cool to 20°C, add HNO₃ at 20-25°C Dinitration of the sulfonated ring
3. Hydrolysis Dinitrosulfo-resorcinol intermediate Water, Sulfuric Acid Reflux for 1.5 hours at 130-135°C Cleavage of sulfo group(s)
4. Precipitation Aqueous solution of product Cold water Dilute and cool the reaction mixture Precipitation of this compound flakes

Alternative multi-step strategies have been explored to circumvent the challenges of direct dinitration. One such innovative approach involves the sequential introduction of nitroso groups followed by their oxidation to nitro groups. While this method has been notably disclosed for the preparation of the isomeric 4,6-Dinitroresorcinol (B1581181), the underlying principle represents an important protocol in the broader synthesis of nitroresorcinols googleapis.com.

The general steps of a nitroso-oxidation protocol are:

Nitrosation: The resorcinol substrate is treated with a nitrosating agent (e.g., nitrous acid, generated in situ from sodium nitrite (B80452) and acid) to introduce a nitroso (-N=O) group at an activated position.

Oxidation: The resulting nitrosoresorcinol is then subjected to an oxidizing agent (e.g., nitric acid or peroxy acids) to convert the nitroso group into a nitro group (-NO₂) googleapis.comnih.gov.

This approach can offer greater control because the nitroso group is less activating than a nitro group, potentially allowing for more selective introduction of the second functional group before a final oxidation step. This method avoids the highly exothermic and difficult-to-control conditions typical of direct nitration with strong nitrating mixtures google.comgoogleapis.com.

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (SEAr) reaction unacademy.comwikipedia.org. The mechanism proceeds through a well-understood, multi-step pathway involving a cationic intermediate masterorganicchemistry.commasterorganicchemistry.com.

Generation of the Electrophile: In a typical nitrating mixture of concentrated nitric and sulfuric acids, the stronger acid (H₂SO₄) protonates nitric acid (HNO₃). This protonated species then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the nitration reaction unacademy.commasterorganicchemistry.com.

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of resorcinol acts as a nucleophile, attacking the nitronium ion. This initial attack is the rate-determining step as it temporarily disrupts the aromaticity of the ring masterorganicchemistry.commasterorganicchemistry.comnih.gov. The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ)-complex (also called a Wheland intermediate) wikipedia.orgnih.gov. The two hydroxyl groups on the resorcinol ring are powerful activating groups that donate electron density into the ring via resonance, stabilizing the positive charge of the sigma complex and directing the substitution to the ortho and para positions (positions 2, 4, and 6).

Deprotonation and Re-aromatization: In the final, rapid step, a weak base in the reaction mixture (such as H₂O or HSO₄⁻) removes a proton from the sp³-hybridized carbon atom bearing the new nitro group wikipedia.orgmasterorganicchemistry.com. This restores the aromatic π-system, yielding the nitro-substituted product. For dinitration, this process occurs twice. The first nitro group further deactivates the ring slightly but the powerful activation of the two hydroxyl groups still allows for a second nitration to occur.

Advanced Derivatization Strategies and Synthesis of this compound Analogues

The functional groups of this compound—two hydroxyl groups and two nitro groups—provide multiple sites for further chemical modification, enabling the synthesis of a wide range of analogues and derivatives.

The electronic nature of the this compound ring is dominated by the strong electron-withdrawing character of the two nitro groups. This has profound implications for its reactivity.

Nucleophilic Aromatic Substitution (SNAr): The presence of multiple strong electron-withdrawing groups makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack wikipedia.orglibretexts.org. While the hydroxyl groups themselves are not good leaving groups, their conversion to better leaving groups (e.g., sulfonates) would render the ring highly activated for SNAr reactions. In such a system, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex wikipedia.org. The negative charge of this complex is delocalized onto the oxygen atoms of the ortho and para nitro groups, which is a critical stabilizing factor for the reaction to proceed wikipedia.orglibretexts.org. Subsequent loss of the leaving group restores aromaticity and yields the substitution product.

Electrophilic Aromatic Substitution: Conversely, the two electron-withdrawing nitro groups strongly deactivate the aromatic ring towards further electrophilic aromatic substitution. This deactivation makes subsequent reactions like halogenation, nitration, or Friedel-Crafts alkylation exceedingly difficult to achieve under standard conditions.

The nitro and hydroxyl groups of this compound can be selectively modified to produce various amino- and ether/ester analogues.

Selective Reduction of Nitro Groups: The selective reduction of one nitro group in a polynitroaromatic compound is a synthetically useful transformation. Specific reagents can be employed to reduce one nitro group to an amino group while leaving the other intact. For dinitrophenols, the nitro group ortho to the hydroxyl group is often preferentially reduced stackexchange.comresearchgate.net. This is attributed to the inductive electron-withdrawing effect of the hydroxyl group, which makes the ortho nitro group more electrophilic and thus more susceptible to reduction researchgate.net. Common reagents for selective reduction include sulfides, such as hydrogen sulfide (B99878) (H₂S) in aqueous or alcoholic ammonia (B1221849) (a process known as the Zinin reduction) stackexchange.com. Other modern methods may utilize catalytic hydrogenation with specific catalysts or other chemical reductants like sodium borohydride (B1222165) in the presence of transition metal complexes jsynthchem.com.

Table 2: Reagents for Selective Reduction of Aromatic Nitro Groups

Reagent System Selectivity Principle Typical Product from this compound
H₂S in NH₃ (aq) or alcohol (Zinin Reduction) Preferentially reduces the more electrophilic or less sterically hindered nitro group. In dinitrophenols, often reduces the group ortho to the -OH stackexchange.comresearchgate.net. 2-Amino-4-nitroresorcinol
Catalytic Hydrogenation (e.g., H₂, Pt/C) Can be difficult to control; often leads to reduction of both nitro groups unless carefully moderated (catalyst, pressure, temp.). Mixture, potentially leading to 2,4-Diaminoresorcinol
NaBH₄ / Transition Metal Complex (e.g., Ni(PPh₃)₄) A modified borohydride system capable of reducing nitro groups under milder conditions jsynthchem.com. Can be tuned for selective reduction.

Functional Group Interconversion of Hydroxyl Moieties: The phenolic hydroxyl groups can be readily converted into other functional groups through various reactions solubilityofthings.comvanderbilt.eduorganic-chemistry.org.

Etherification: Treatment with a base (e.g., NaH, K₂CO₃) to deprotonate the hydroxyl group, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a Williamson ether synthesis, can produce mono- or di-alkoxy derivatives.

Esterification: The hydroxyl groups can be acylated using acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding mono- or di-esters. These interconversions allow for the modification of the compound's physical and chemical properties.

Design and Synthesis of Substituted this compound Scaffolds for Chemical Research

The development of substituted resorcinol frameworks is crucial for creating novel compounds with potential applications in medicinal and chemical sciences. One key approach involves the strategic modification of the resorcinol backbone to introduce various functional groups, thereby tuning the molecule's properties. A foundational method for creating such scaffolds is the acylation of resorcinol, which serves as a precursor step before nitration or as a pathway to generate diverse derivatives.

Research has focused on employing organic synthesis techniques to produce new resorcinol derivatives in high yields. jmchemsci.com A primary step in this process is the synthesis of di-substituted molecules by reacting resorcinol with acetic acid, a reaction catalyzed by zinc dichloride. jmchemsci.comjmchemsci.com This initial product, 2,4-dihydroxyacetophenone, acts as a versatile intermediate. It can be further functionalized, for instance, by reacting it with chloroacetic acid in the presence of sodium hydroxide. jmchemsci.com The resulting carboxylic acid can then be converted to a more reactive acid chloride using thionyl chloride. jmchemsci.comjmchemsci.com This acid chloride is a key building block that can be subsequently reacted with various amino compounds to generate a library of new, complex resorcinol-based derivatives. jmchemsci.com The entire synthetic pathway is monitored using techniques like Thin-Layer Chromatography (TLC), and the final products are characterized by methods such as FT-IR and 1H-NMR spectroscopy. jmchemsci.com

The following table outlines the synthesis of a key substituted resorcinol scaffold, 2,4-dihydroxyacetophenone.

Table 1: Synthesis of 2,4-dihydroxyacetophenone

Reactants Catalyst Conditions Product Yield (%)

Data sourced from research on the preparation of new resorcinol derivatives. jmchemsci.com

Catalytic Advancements in the Synthesis and Functionalization of this compound

Catalysis plays a pivotal role in advancing the synthesis of functionalized resorcinol derivatives, offering pathways to higher yields and more controlled reactions. While the direct nitration of resorcinol to form this compound is traditionally achieved through strong acid mixtures like sulfuric and nitric acid, catalytic methods are instrumental in the synthesis of substituted precursors. google.comgoogle.com These precursors can then, in principle, be subjected to nitration.

A significant example of catalytic advancement is the Friedel-Crafts acylation of resorcinol to produce substituted intermediates like 2,4-dihydroxyacetophenone. In this reaction, a Lewis acid catalyst is employed to facilitate the addition of an acyl group to the aromatic ring. Specifically, anhydrous zinc dichloride (ZnCl₂) has been effectively used as a catalyst for the reaction between resorcinol and acetic acid. jmchemsci.comjmchemsci.com The catalyst enhances the electrophilicity of the acylating agent, enabling the reaction to proceed efficiently under controlled heating. jmchemsci.com Theoretical investigations into this reaction mechanism suggest that the acylation preferentially occurs at the para-position of the resorcinol ring, which aligns with the high yields of the 2,4-disubstituted product observed experimentally. jmchemsci.com

The table below details the components and outcomes of this catalytic process.

Table 2: Catalytic Acylation of Resorcinol

Substrate Reagent Catalyst Reaction Type Key Intermediate

This catalytic step is fundamental for creating substituted resorcinol scaffolds for further chemical research. jmchemsci.comjmchemsci.com

Theoretical and Computational Chemistry Approaches to 2,4 Dinitroresorcinol

Quantum Chemical Calculations of Electronic Structure and Chemical Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can elucidate the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the electronic structure and properties of molecules.

Studies on crystalline 2,4-Dinitroresorcinol using DFT have indicated good electronic delocalization within the molecule. This delocalization is a key factor in the stability and reactivity of aromatic compounds. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, is crucial for predicting how the molecule will interact with other chemical species. MEP maps illustrate the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitro groups, being strong electron-withdrawing groups, create significant electron-deficient regions, while the hydroxyl groups and the aromatic ring itself possess regions of higher electron density. These maps are valuable for understanding potential sites for chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. While specific HOMO-LUMO energy values for this compound require dedicated computational studies, the presence of both electron-donating hydroxyl groups and electron-withdrawing nitro groups on the benzene (B151609) ring is expected to influence these orbital energies significantly.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods are often more computationally intensive than DFT but can provide highly accurate results.

One of the key applications of ab initio methods is the prediction of vibrational spectra (infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies. These calculated frequencies, when appropriately scaled, can be compared with experimental spectra to aid in the assignment of vibrational modes. For this compound, this would involve identifying the characteristic stretching and bending frequencies of the hydroxyl (O-H), nitro (N-O), and carbon-carbon (C-C) bonds within the molecule.

Ab initio methods are also employed to calculate thermochemical parameters such as the enthalpy of formation and Gibbs free energy. These calculations are vital for understanding the stability of a compound and the thermodynamics of its reactions. While detailed ab initio studies on the thermochemical parameters of this compound are not widely available in the reviewed literature, experimental values for its enthalpy of combustion and enthalpy of formation have been determined.

Thermochemical Data for this compound
ParameterValueUnitsMethodReference
Enthalpy of Combustion (ΔcH°solid)-2510.0 ± 6.5kJ/molCombustion Calorimetry nist.gov
Enthalpy of Combustion (ΔcH°solid)-2517 ± 2.5kJ/molCombustion Calorimetry nist.gov
Enthalpy of Formation (ΔfH°solid)-422.8 ± 6.5kJ/molCombustion Calorimetry nist.gov
Enthalpy of Formation (ΔfH°solid)-415.6 ± 2.5kJ/molCombustion Calorimetry nist.gov

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and dynamic behavior of molecules.

For a molecule like this compound, MD simulations could be used to explore the rotational barriers of the hydroxyl and nitro groups. The orientation of these functional groups can have a significant impact on the molecule's properties, including its polarity and ability to form hydrogen bonds. By simulating the molecule's dynamics, it would be possible to identify the most stable conformations and the energy barriers between them, providing a detailed picture of the molecule's conformational landscape. However, a review of the available scientific literature indicates a lack of specific studies employing molecular dynamics simulations to analyze the intramolecular rotations and conformational equilibria of this compound.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to model these solvent effects by explicitly including solvent molecules in the simulation box. This allows for the study of how solute-solvent interactions affect the conformation and dynamics of the solute. For this compound, simulations in different solvents could reveal how properties like hydrogen bonding and polarity of the solvent affect its molecular structure and behavior. Despite the utility of this approach, there is a notable absence of published research that specifically models the solvent effects on the molecular behavior of this compound using molecular dynamics simulations.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states.

The characterization of transition states is particularly important as they represent the energy barrier that must be overcome for a reaction to occur. The structure and energy of the transition state determine the reaction rate. Theoretical methods can be used to locate these transition state structures and calculate the activation energy of a reaction. For this compound, this could involve modeling its decomposition pathways or its reactions with other chemical species. A theoretical investigation into the acylation reaction of the parent compound, resorcinol (B1680541), has been conducted, suggesting different transition states for the reaction pathway. However, there is a scarcity of specific computational studies in the scientific literature that model the reaction mechanisms and characterize the transition states for reactions involving this compound.

Computational Elucidation of Reaction Pathways and Energy Barriers for Nitration and Subsequent Transformations

Computational chemistry, particularly methods like Density Functional Theory (DFT), is instrumental in mapping the reaction pathways for the formation of dinitroaromatic compounds. The nitration of phenols to dinitrophenols, for instance, has been a subject of theoretical investigation to understand the underlying mechanisms.

The formation of this compound from resorcinol involves a stepwise electrophilic aromatic substitution. Computational models can calculate the energy profiles of these reactions, identifying the transition states and intermediates for the formation of the initial mononitro intermediates (2-nitroresorcinol and 4-nitroresorcinol) and the subsequent nitration to the final 2,4-dinitro product.

Quantum chemistry calculations have been applied to suggest the most likely reaction pathways in nitration processes. For example, in the photonitration of phenol, calculations support a mechanism involving the phenoxyl radical as a key intermediate. nih.gov The nitration of nitroaromatics, in general, is understood to proceed through a two-step mechanism, which can be effectively modeled using computational approaches like the Molecular Electron Density Theory (MEDT). researchgate.net

These computational studies elucidate the energy barriers associated with the formation of different isomers. For example, in the synthesis of dinitroresorcinols, this compound is often formed as a major by-product alongside the 4,6-isomer. google.com Theoretical calculations can help explain this distribution by comparing the activation energies for the nitration at different positions on the resorcinol ring. The stability of the Wheland intermediate (the sigma complex) formed during the electrophilic attack is a key factor determining the reaction rate and can be accurately calculated.

Subsequent transformations of this compound, such as further nitration to form 2,4,6-trinitroresorcinol (styphnic acid), can also be modeled. google.com Computational analysis can determine the activation energy for this subsequent nitration, providing insight into the conditions required for its formation and helping to control the selectivity of the reaction.

Table 1: Key Aspects of Computational Pathway Elucidation

Computational Aspect Description Relevance to this compound
Transition State Search Identifies the highest energy point along the reaction coordinate, which determines the activation energy. Calculates the energy barriers for nitronium ion attack at the C2, C4, and C6 positions of resorcinol.
Intermediate Stability Calculates the relative energies of intermediates, such as the Wheland complex (sigma complex). Determines the stability of the intermediates formed after the first and second nitration steps.
Reaction Energy Profile Maps the potential energy of the system as it progresses from reactants to products. Provides a comprehensive view of the entire nitration process, including all intermediates and transition states.

| Solvent Effects | Incorporates the influence of the solvent on the reaction pathway using models like the Polarizable Continuum Model (PCM). | Simulates the reaction in acidic aqueous media, typical for nitration, to provide more realistic energy barriers. |

Structure-Reactivity Relationship Studies via Computational Metrics

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies use computational metrics to correlate the chemical structure of compounds with their biological activity or chemical reactivity. For nitroaromatic compounds like this compound, these approaches provide valuable insights. nih.gov

Computational metrics, often called molecular descriptors, can be calculated from the molecule's 2D or 3D structure. These descriptors quantify various electronic, steric, and hydrophobic properties. For instance, the energy of the lowest unoccupied molecular orbital (ELUMO) is a frequently used quantum chemical descriptor that relates to a molecule's ability to accept electrons. In studies of nitroaromatic compounds, ELUMO has been successfully used to develop QSAR models for predicting toxicity. nih.gov A lower ELUMO value generally indicates a higher susceptibility to reduction, which is often a key step in the mechanism of toxicity for nitroaromatics. nih.gov

Other descriptors used in QSAR/QSRR studies of nitroaromatics include:

LogP (Octanol-water partition coefficient): A measure of hydrophobicity.

Dipole Moment: Indicates the polarity of the molecule.

Molecular Surface Area and Volume: Steric descriptors that relate to how the molecule interacts with its environment.

Quantum Chemical Descriptors: Such as orbital energies (HOMO, LUMO), atomic charges, and bond orders.

These descriptors can be used to build mathematical models that predict the reactivity of this compound in various reactions. For example, a QSRR model could predict the rate constant for its reaction with a series of nucleophiles based on descriptors for both the this compound and the reacting nucleophiles. This approach allows for the systematic study of how changes in molecular structure affect reactivity, facilitating the design of new molecules with desired properties.

| Hydrophobicity | LogP | Describes the molecule's partitioning between aqueous and non-polar environments, relevant for environmental fate and biological uptake. |

Reactivity Profiles and Fundamental Reaction Mechanisms of 2,4 Dinitroresorcinol

Aromatic Reactivity Investigations: Electrophilic and Nucleophilic Pathways

The reactivity of the 2,4-dinitroresorcinol aromatic ring is profoundly influenced by its substituent groups: two electron-donating hydroxyl (-OH) groups and two potent electron-withdrawing nitro (-NO₂) groups. This combination of substituents creates a highly electron-deficient aromatic system that is particularly susceptible to nucleophilic attack, while simultaneously being strongly deactivated towards electrophilic substitution.

The reactivity of this compound is dominated by the strong activating effect of the two nitro groups toward nucleophilic aromatic substitution (SNAr). Conversely, these same groups render the ring highly resistant to electrophilic aromatic substitution.

Nucleophilic Pathways: The presence of nitro groups ortho and para to potential leaving groups dramatically increases the rate of nucleophilic substitution. The generally accepted mechanism for SNAr reactions is an addition-elimination process that proceeds through a high-energy intermediate known as a Meisenheimer complex. semanticscholar.orgnih.gov The stability of this anionic intermediate is key to the reaction's feasibility. The nitro groups at positions 2 and 4 provide significant resonance stabilization for the negative charge that develops in the ring upon nucleophilic attack. This stabilization lowers the activation energy of the first, often rate-determining, step of the reaction—the formation of the intermediate. researchgate.net

Electrophilic Pathways: Electrophilic aromatic substitution on the this compound ring is exceptionally difficult. While the two hydroxyl groups are strongly activating, ortho-, para-directing substituents, the two nitro groups are powerfully deactivating and meta-directing. chemguide.co.uk The deactivating effect of the two nitro groups is overwhelmingly dominant, making the aromatic ring more than 10 million times less reactive than benzene (B151609) towards reactions like nitration. The conflicting directing effects and the severe deactivation of the ring mean that electrophilic substitution, if it occurs at all, would require extremely harsh reaction conditions. Consequently, quantitative kinetic and thermodynamic studies for electrophilic substitution on this substrate are not common.

A Meisenheimer complex is a 1:1 adduct formed between an electron-poor aromatic compound and a nucleophile. wikipedia.org These species are crucial reactive intermediates in SNAr reactions. nih.govwikipedia.org The formation of stable Meisenheimer complexes is a hallmark of highly electron-deficient aromatics, such as those bearing multiple nitro groups.

The reaction of compounds like 2,4-dinitrophenol (B41442) with nucleophiles is known to produce these intermediates. asm.orgnih.gov The two electron-withdrawing nitro groups at the 2- and 4-positions are sufficient to stabilize the anionic σ-complex formed upon nucleophilic attack. nih.gov For example, during the microbial metabolism of picric acid, the intermediate 2,4-dinitrophenol is converted into a hydride-Meisenheimer complex (H⁻-DNP), which has been identified and characterized. asm.orgnih.gov The formation of these complexes is often accompanied by the appearance of intense colors, a characteristic that aided in their early discovery. wikipedia.org They can be characterized instrumentally, for instance by UV-visible spectroscopy, which reveals distinct absorption bands corresponding to the complex. asm.org Acidification of these complexes typically results in the recovery of the starting aromatic compound. wikipedia.org

Characteristics of Meisenheimer Complex Formation

FeatureDescriptionRelevant SubstituentsSignificance
Definition Anionic σ-complex formed by the addition of a nucleophile to an electron-deficient aromatic ring. wikipedia.orgStrong electron-withdrawing groups (e.g., -NO₂)Key intermediate in Nucleophilic Aromatic Substitution (SNAr). semanticscholar.org
Stabilization The negative charge is delocalized by resonance onto the electron-withdrawing groups.-NO₂ groups at ortho and para positions provide the best stabilization.Lowers the activation energy for SNAr reactions. researchgate.net
Characterization Typically identified by intense color and characterized by spectroscopic methods like UV-Vis and NMR. asm.orgN/AAllows for the direct observation and study of reaction intermediates.
Reversibility The complex is in equilibrium with the starting materials; acidification often reverts the complex to the arene. wikipedia.orgN/ADemonstrates the nature of the adduct as a reaction intermediate rather than a final product.

Redox Chemistry of the Nitro Groups in this compound

The nitro groups of this compound are readily reduced. This reduction is a stepwise process that can yield a variety of products, including nitroso, hydroxylamino, and amino derivatives, depending on the reaction conditions and the reducing agent employed.

The electrochemical reduction of dinitrophenols has been studied using voltammetric techniques. These studies show that the two nitro groups are reduced at different potentials. For the closely related compound 2,4-dinitrophenol, two distinct reduction potentials are observed, corresponding to the sequential reduction of the ortho- and para-nitro groups. researchgate.net The reduction of the 4-nitro group typically occurs at a less negative potential than the 2-nitro group. researchgate.net The peak currents are generally controlled by the diffusion of the dinitrophenol compound to the electrode surface. researchgate.net

Illustrative Electrochemical Reduction Potentials for 2,4-Dinitrophenol*

Nitro Group PositionReported Reduction Potential (vs. Ag/AgCl)Reference
4-nitro (para)-0.39 V researchgate.net
2-nitro (ortho)-0.25 V researchgate.net

*Data for the analogous compound 2,4-dinitrophenol is provided as a representative example.

The general pathway is as follows: R-NO₂ → R-NO → R-NHOH → R-NH₂

The reduction can be achieved using various reagents, most commonly by catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ni catalysts) or with metals in acidic media (e.g., Fe, Sn, or Zn with HCl). masterorganicchemistry.com The reduction of the nitroso intermediate to the hydroxylamine (B1172632) is typically very rapid, often occurring at a rate 10⁴ times faster than the initial reduction of the nitro group, which can make the nitroso species difficult to isolate. nih.gov

In the case of dinitro compounds like this compound, selective reduction of one nitro group over the other is possible. Studies involving the biological reduction of 2,4-dinitrophenol have shown the formation of both 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol, indicating that either nitro group can be reduced. nih.govnih.gov The regioselectivity of the reduction can be influenced by the choice of reagents and reaction conditions.

Acid-Base Equilibria and Protonation State Influence on Reactivity

The two hydroxyl groups of this compound are phenolic and therefore acidic. The acidity of these protons is significantly enhanced by the strong electron-withdrawing inductive and resonance effects of the two nitro groups on the aromatic ring. This is evidenced by its solubility in solutions of fixed alkali hydroxides. drugfuture.com

The protonation state of the hydroxyl groups has a critical impact on the molecule's reactivity.

In the protonated (phenolic) form , the molecule behaves as described above: highly susceptible to nucleophilic attack due to the electron-deficient ring.

In the deprotonated (phenoxide) form , which predominates under basic conditions, one or both hydroxyl groups exist as anions (-O⁻). This introduces a powerful electron-donating group onto the ring. The negative charge of the phenoxide ion increases the electron density of the aromatic system, making it less electrophilic. Consequently, the deprotonated form is less reactive towards nucleophilic aromatic substitution. The phenoxide itself can, however, act as a nucleophile in other reactions. The state of protonation is thus a key factor in controlling the reactivity pathways of the molecule.

Photochemical and Thermal Decomposition Pathways: Mechanistic and Stability Investigations

Investigations into the stability of this compound (also known as 2,4-Dinitro-1,3-benzenediol) reveal a compound with significant thermal sensitivity. While detailed mechanistic studies on its photochemical and thermal decomposition pathways are not extensively detailed in publicly available literature, existing data consistently point to its hazardous and explosive nature upon heating.

Thermal Stability and Decomposition

This compound is characterized as a substance that explodes upon strong heating. nih.govhaz-map.comdrugfuture.com When dry, the material is susceptible to explosive decomposition from heat, shock, or friction. nih.govhaz-map.comnoaa.gov This high reactivity is indicative of significant thermal instability. The compound is a strong oxidizing agent, which can initiate vigorous reactions when mixed with reducing agents. haz-map.comnoaa.gov

Thermochemical data, which helps in understanding the energy released during decomposition, has been experimentally determined. The standard enthalpy of formation (ΔfH°solid) and the enthalpy of combustion (ΔcH°solid) provide quantitative measures of the compound's energetic properties. These values have been reported in several studies, as detailed in the table below. nist.govnist.gov

Interactive Data Table: Thermochemical Properties of this compound

PropertyValue (kJ/mol)MethodReference
Enthalpy of Formation (ΔfH°solid)-422.8 ± 6.5Combustion CalorimetryFinch and Payne, 1991 nist.govnist.gov
Enthalpy of Formation (ΔfH°solid)-415.6 ± 2.5Combustion CalorimetryMedard and Thomas, 1954 nist.govnist.gov
Enthalpy of Formation (ΔfH°solid)-410.8Combustion CalorimetryMedard, 1954 nist.govnist.gov
Enthalpy of Combustion (ΔcH°solid)-2510.0 ± 6.5Combustion CalorimetryFinch and Payne, 1991 nist.govnist.gov
Enthalpy of Combustion (ΔcH°solid)-2517.0 ± 2.5Combustion CalorimetryMedard and Thomas, 1954 nist.govnist.gov
Enthalpy of Combustion (ΔcH°solid)-2521.9Combustion CalorimetryMedard, 1954 nist.govnist.gov

Note: The data presented is based on experimental measurements reported in the cited literature.

Photochemical Stability and Decomposition

Specific research findings on the photochemical decomposition pathways, quantum yields, and mechanistic details for this compound are not available in the surveyed literature. Studies have been conducted on structurally related compounds such as 2,4-dinitrophenol, but these findings cannot be directly extrapolated to this compound. Therefore, a detailed analysis of its photolytic stability and degradation mechanisms remains an area for future investigation.

Advanced Applications of 2,4 Dinitroresorcinol in Synthetic Chemistry and Materials Science Research

2,4-Dinitroresorcinol as a Strategic Building Block in Complex Organic Synthesis

The structural attributes of this compound, namely its activated aromatic ring and multiple functional groups, position it as a versatile building block in synthetic organic chemistry. The hydroxyl and nitro groups offer multiple reaction sites for elaboration into more complex molecular architectures.

Precursor Role in the Synthesis of Diverse Polyaromatic and Heterocyclic Frameworks

The chemical nature of this compound allows it to serve as a precursor for a variety of complex chemical structures. The nitro groups can be reduced to amines, which are then available for a wide range of condensation and cyclization reactions to form nitrogen-containing heterocycles. Similarly, the phenolic hydroxyl groups can be derivatized or can direct further electrophilic substitution reactions, paving the way for the construction of elaborate polyaromatic systems.

While direct synthesis of this compound can be challenging, it is often produced as a significant byproduct during the nitration of resorcinol (B1680541) to produce its isomer, 4,6-dinitroresorcinol (B1581181). google.com For instance, a one-step nitration process of resorcinol can yield a mixture containing approximately 30.8% this compound alongside 60% of the 4,6-isomer. google.com The separation of these isomers is feasible due to differences in their solubility. google.com This accessibility, even as a mixture, allows for its use in subsequent synthetic steps. The reduction of the dinitro compound to the corresponding diamine, 2,4-diaminoresorcinol, provides a crucial intermediate for building heterocyclic polymers like polybenzoxazoles (PBOs), which are known for their exceptional thermal stability and mechanical strength. google.com

Utility in Multi-Component Reaction Design and Development

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product that incorporates substantial portions of all the reactants. The diverse functionality of this compound makes it a potentially valuable substrate for the design of novel MCRs. The phenolic hydroxyls can act as nucleophiles, while the aromatic ring, activated by the nitro groups, can participate in various bond-forming events. Although the direct application of this compound in MCRs is an emerging area of research, its derivatives, particularly the corresponding diamines, hold significant promise for constructing complex molecular scaffolds, such as those found in pharmacologically active compounds and functional materials, in a highly convergent and atom-economical fashion.

This compound in Coordination Chemistry and Metal-Organic Systems Research

The field of coordination chemistry benefits from organic molecules that can act as ligands, binding to metal ions to form complex structures with tailored properties. The this compound scaffold provides an excellent platform for the design of such ligands.

Ligand Design and Synthesis Utilizing the this compound Scaffold

The phenolic hydroxyl groups of this compound are ideal starting points for synthesizing multidentate ligands. A common strategy involves Schiff base condensation reactions. sphinxsai.com While research often highlights resorcinol or its derivatives like 4,6-diacetylresorcinol, the principles are directly applicable. sphinxsai.com For example, condensation of a diamine with a dicarbonyl-substituted resorcinol derivative yields tetradentate Schiff base ligands capable of binding to a metal ion through two nitrogen and two oxygen donor atoms. sphinxsai.com

Similarly, derivatives of this compound can be functionalized to create specific binding pockets for metal ions. For instance, 2,4-dinitrophenylhydrazine, a related compound, is readily used to synthesize Schiff base ligands by reacting with aldehydes or ketones. saudijournals.com These ligands can then coordinate with various transition metal ions, such as Co(II) and Ni(II). saudijournals.com The resulting complexes can be characterized by various analytical techniques to confirm their structure and properties. saudijournals.com

Table 1: Examples of Ligand Synthesis Based on Related Scaffolds

PrecursorReactant(s)Ligand TypeKey Features
4,6-Diacetylresorcinol4-Methyl-2-aminophenolAcyclic Tetradentate Schiff BaseDianionic, coordinates via two nitrogen and two oxygen donors. sphinxsai.com
2,4-DinitrophenylhydrazineBenzaldehydeSchiff BaseCoordinates to metal ions via azomethine nitrogen. saudijournals.com
3,5-Dichloro-2-hydroxyphenyl ethanone4-ChloroanilineBidentate Schiff BaseCoordinates to metal ions with a 2:1 ligand-to-metal stoichiometry. nanobioletters.com

Exploration of Metal-Ligand Interactions and Novel Complex Architectures

Ligands derived from the this compound framework can form stable complexes with a range of metal ions. The study of these metal-ligand interactions is crucial for understanding the electronic and structural properties of the resulting complexes. farmaciajournal.com Upon complexation, the ligand often acts as a dianionic moiety, losing its phenolic protons to coordinate with the metal center. sphinxsai.com

Research on related resorcinol-based systems has shown the formation of mononuclear complexes with metals like Co(III), Ni(II), Cu(II), and Zn(II). sphinxsai.com Spectroscopic and magnetic studies can elucidate the coordination geometry of these complexes, which is often found to be octahedral or square planar. sphinxsai.com The electronic properties of these complexes, including ligand-to-metal charge transfer bands, can be studied using UV-Visible spectroscopy. farmaciajournal.com The exploration of these interactions allows for the rational design of novel complex architectures, including metal-organic frameworks (MOFs), which are porous materials with applications in catalysis, gas storage, and separation. nih.govnih.gov

Table 2: Characterization of Metal Complexes with Resorcinol-Scaffold-Based Ligands

Metal IonLigand TypeCoordination Geometry (Inferred)Molar Conductance (µS/cm)Analytical Techniques
Co(II)Schiff Base from 2,4-dinitrophenylhydrazineOctahedral1.31FT-IR, Molar Conductance, Melting Point. saudijournals.com
Ni(II)Schiff Base from 2,4-dinitrophenylhydrazineOctahedral2.04FT-IR, Molar Conductance, Melting Point. saudijournals.com
Co(III), Ni(II), Cu(II), Zn(II)Acyclic Tetradentate Schiff BaseMononuclear-Elemental Analysis, IR, Electronic Spectroscopy, 1H NMR. sphinxsai.com

Research into Novel Materials Incorporating this compound Moieties

The unique properties of this compound make it a candidate for incorporation into advanced materials. Its applications range from traditional uses in dyes to cutting-edge research in energetic materials and high-performance polymers.

Historically, this compound has been used for dyeing fabrics mordanted with iron, producing a green color. More contemporary research focuses on its energetic properties. The presence of two nitro groups, which are effective oxidizers, alongside the carbon-rich aromatic ring, which acts as a fuel, classifies this compound as an energetic material. noaa.govhaz-map.com It is known to explode upon intense heating or shock when dry. noaa.govhaz-map.com This property drives research into its potential use in explosive formulations, where it can be mixed with other compounds to tailor detonation properties. researchgate.netresearchgate.net

Furthermore, the this compound moiety is a valuable precursor for high-performance polymers. As mentioned, its isomer, 4,6-dinitroresorcinol, is a key starting material for polybenzoxazoles (PBOs). google.com Given that this compound is a common co-product in the synthesis of the 4,6-isomer, research into developing polymerization pathways that can utilize mixtures of these isomers or pure this compound could lead to new classes of PBOs or related polymers with distinct properties. The development of such materials is driven by the need for lightweight, strong, and thermally stable polymers for various demanding applications.

Investigation of this compound as a Monomer or Precursor in Polymer Chemistry

While this compound itself is not a primary monomer for large-scale polymer production, its isomeric relationship with 4,6-dinitroresorcinol places it within the broader context of precursors for high-performance polymers. The synthesis of 4,6-dinitroresorcinol, a key precursor for polybenzoxazoles (PBOs), often results in the co-production of this compound. google.com PBOs are a class of polymers known for their exceptional thermal stability and mechanical strength, making them valuable in applications such as insulators, solar arrays, and protective gear. google.com

The production process of 4,6-dinitroresorcinol from resorcinol can yield a mixture where this compound is a significant byproduct. google.com For instance, a described synthesis method resulted in a product mixture containing approximately 72% 4,6-dinitroresorcinol and 28% this compound. google.com The separation of these isomers is crucial for the synthesis of high-purity PBOs and is typically achieved through recrystallization, leveraging the differing solubilities of the two isomers in solvents like acetic acid. google.com

Although not the desired monomer, the presence and separation of this compound are important considerations in the manufacturing of PBO precursors. The efficient separation of these isomers directly impacts the purity of the 4,6-diaminoresorcinol (B101129) intermediate, which is subsequently reacted with various bifunctional reagents to form the final polybenzoxazole polymer. google.com

Table 1: Isomer Distribution in a Dinitroresorcinol Synthesis Product

CompoundPercentage in Mixture
4,6-Dinitroresorcinol72%
This compound28%

Design and Assembly of Supramolecular Frameworks and Architectures

The functional groups present in this compound, namely the hydroxyl (-OH) and nitro (-NO2) groups, provide potential sites for non-covalent interactions, which are the foundation of supramolecular chemistry. These interactions, including hydrogen bonding and π-π stacking, can guide the self-assembly of molecules into well-defined, higher-order structures.

While specific research detailing the use of this compound in the design and assembly of supramolecular frameworks is not extensively documented in the provided search results, the principles of supramolecular chemistry suggest its potential in this area. The hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the nitro groups can act as hydrogen bond acceptors. The aromatic ring itself can participate in π-π stacking interactions with other aromatic systems.

The ability of similar molecules to form intricate hydrogen-bonded networks is well-established. For example, the crystal structure of 2,4,6-trinitrophenol (picric acid) reveals extensive intermolecular O-H···O and C-H···O hydrogen bonding interactions that link the molecules into a three-dimensional supramolecular network. asianpubs.org This suggests that this compound, with its two hydroxyl and two nitro groups, possesses the necessary functionalities to engage in similar self-assembly processes, potentially forming sheets, channels, or other complex architectures.

The study of multicomponent crystals, where different molecules co-crystallize through non-covalent interactions, further illustrates the potential for molecules with hydrogen bonding capabilities to form complex supramolecular structures. mdpi.com The precise arrangement and connectivity within these frameworks are dictated by the geometry and electronic properties of the constituent molecules. Therefore, the specific positioning of the functional groups on the this compound ring would play a critical role in directing its assembly into unique supramolecular architectures.

Table 2: Potential Non-Covalent Interactions in this compound for Supramolecular Assembly

Interaction TypeDonor/Acceptor/ParticipantFunctional Group(s) Involved
Hydrogen BondingDonorHydroxyl (-OH)
Hydrogen BondingAcceptorNitro (-NO2), Hydroxyl (-OH)
π-π StackingParticipantBenzene (B151609) Ring

Future Directions and Emerging Research Avenues for 2,4 Dinitroresorcinol

Application of Artificial Intelligence and Machine Learning for Predictive Chemistry of 2,4-Dinitroresorcinol

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of chemical compounds, including this compound. These computational tools offer the potential to predict the physicochemical properties, reactivity, and potential applications of this compound with greater speed and accuracy than traditional experimental methods.

Recent studies have demonstrated the successful application of ML models in predicting the mutagenicity and toxicity of nitroaromatic compounds. acs.orgnih.govnih.govmdpi.com By leveraging large datasets of related molecules, algorithms can identify quantitative structure-activity relationships (QSAR) to forecast the biological and environmental impact of this compound and its derivatives. For instance, decision-tree-based algorithms and multilayer perceptrons have shown high accuracy in predicting the mutagenic activity of nitroaromatics based on Ames test results. acs.orgnih.gov These models can be trained using molecular descriptors derived from computational chemistry to provide a robust and interpretable framework for predictive toxicology. acs.orgnih.gov

Table 1: Potential Applications of AI and Machine Learning in this compound Research

Research AreaAI/ML ApplicationPotential Impact
Predictive Toxicology QSAR modeling for mutagenicity, carcinogenicity, and ecotoxicity.Rapid risk assessment and prioritization of safer derivatives.
Synthesis Planning Retrosynthetic analysis to identify novel synthetic routes.Discovery of more efficient and sustainable manufacturing processes.
Reaction Optimization Prediction of reaction yields and selectivity under various conditions.Reduced experimental costs and faster development of new materials.
Materials Discovery Screening of virtual libraries of this compound derivatives for desired properties.Accelerated discovery of new functional materials with tailored characteristics.

Exploration of Novel Catalytic Systems for Efficient and Selective Transformations

The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research in this area is focused on designing catalysts that can achieve high efficiency and selectivity in various chemical transformations, particularly in the reduction of the nitro groups to form valuable amino derivatives.

The selective reduction of aromatic nitro compounds is a key area of investigation. spast.orgmdpi.comjsynthchem.com For instance, palladium-doped titanium dioxide (TiO₂) nanoparticles have been shown to be effective catalysts for the chemoselective reduction of aromatic nitro compounds to their corresponding amines, even in the presence of other reducible functional groups. spast.org The application of such catalysts to this compound could enable the selective reduction of one or both nitro groups, leading to the synthesis of a range of valuable intermediates for the production of dyes, pharmaceuticals, and polymers.

Moreover, the development of catalysts for other transformations, such as selective oxidation or polymerization, could open up new avenues for the utilization of this compound. The design of catalytic systems that can precisely control the regioselectivity and chemoselectivity of these reactions is a significant challenge that researchers are actively addressing.

Table 2: Examples of Novel Catalytic Systems and Their Potential Application to this compound

Catalytic SystemTransformationPotential Products from this compound
Palladium-doped TiO₂Selective nitro group reduction2-Amino-4-nitroresorcinol, 4-Amino-2-nitroresorcinol, 2,4-Diaminoresorcinol
Platinum nanoparticles on nitrogen-doped carbon nanofibersControlled hydrogenationPhenylhydroxylamine derivatives
Nickel-based catalystsCatalytic reductionAromatic amines

Development of Advanced In-Situ Spectroscopic Methodologies for Reaction Monitoring

To optimize the synthesis and transformation of this compound, a detailed understanding of reaction kinetics and mechanisms is essential. Advanced in-situ spectroscopic techniques provide a powerful tool for real-time monitoring of chemical reactions, offering insights that are not attainable through traditional offline analysis.

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed to track the concentration of reactants, intermediates, and products throughout a chemical process. xjtu.edu.cnnih.govmdpi.comresearchgate.netnih.gov For example, the catalytic reduction of nitroarenes has been monitored in real-time by observing the disappearance of the characteristic nitro stretching frequency using Raman spectroscopy. researchgate.net This approach could be adapted to study the selective reduction of this compound, providing valuable data for optimizing reaction conditions and catalyst performance.

In-situ FTIR spectroscopy is another valuable tool for monitoring molecular changes during reactions. xjtu.edu.cnnih.gov It can be used to identify reaction intermediates and elucidate reaction pathways, leading to a more fundamental understanding of the underlying chemistry. The development of robust and sensitive in-situ spectroscopic methods tailored for the analysis of reactions involving this compound will be instrumental in advancing its synthetic applications.

Table 3: Advanced In-Situ Spectroscopic Techniques for Monitoring this compound Reactions

Spectroscopic TechniqueInformation ObtainedApplication in this compound Chemistry
In-situ Raman Spectroscopy Real-time concentration of reactants, intermediates, and products. Vibrational information of molecules.Monitoring the kinetics of selective nitro group reduction.
In-situ FTIR Spectroscopy Identification of functional groups and reaction intermediates.Elucidating reaction mechanisms for the synthesis and transformation of this compound.
In-situ UV-Vis Spectroscopy Changes in electronic transitions.Monitoring the formation of colored intermediates and products.

Interdisciplinary Research Integrating this compound Chemistry with Other Scientific Domains

The future of this compound research lies in its integration with other scientific disciplines. By combining the expertise of chemists with that of materials scientists, biologists, and environmental scientists, new and innovative applications for this compound can be realized.

In materials science, this compound and its derivatives could serve as building blocks for the synthesis of novel functional polymers. For example, its isomer, 4,6-Dinitroresorcinol (B1581181), is a known precursor to high-strength polymers. google.com Exploring the polymerization of 2,4-diaminoresorcinol, derived from the reduction of this compound, could lead to the development of new polymers with unique thermal and mechanical properties. Additionally, its historical use in dyes suggests potential applications in the development of advanced materials with specific optical properties. drugfuture.com

From an environmental science perspective, the study of the biodegradation and environmental fate of this compound is crucial. Interdisciplinary research in this area could lead to the development of bioremediation strategies for nitroaromatic compounds. Furthermore, the synthesis of functional polymers from this compound precursors for applications such as controlled-release systems in agriculture presents an exciting area of interdisciplinary research. mdpi.com

The toxicological properties of this compound also warrant further investigation through collaborations with toxicologists and biochemists. nih.gov A deeper understanding of its mechanism of toxicity can inform the design of safer alternatives and guide risk assessment.

Table 4: Potential Interdisciplinary Research Areas for this compound

Interdisciplinary FieldResearch FocusPotential Outcomes
Materials Science Synthesis of functional polymers and materials with novel optical properties.Development of high-performance polymers, advanced dyes, and smart materials.
Environmental Science Biodegradation pathways and bioremediation strategies.Sustainable solutions for the management of nitroaromatic compound contamination.
Agriculture Development of controlled-release systems for agrochemicals.More efficient and environmentally friendly agricultural practices.
Toxicology Elucidation of mechanisms of toxicity.Informed design of safer chemical alternatives and improved risk assessment.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,4-Dinitroresorcinol, and how can purity be validated?

  • Methodology :

  • Synthesis : React 1,3-dichloro-4,6-dinitrobenzene with aqueous KOH under reflux (6 hours, 500 mL solution). Acidify with concentrated HCl to precipitate the product .
  • Purification : Perform recrystallization using ethanol and ethyl acetate to remove impurities. Validate purity via elemental analysis, IR spectroscopy, and UV-Vis spectroscopy .
  • Crystallization : Slow evaporation in ethanol yields monoclinic crystals (space group P1 2₁/c), confirmed by X-ray diffraction (XRD) .

Q. How is the crystal structure of this compound determined, and what parameters define its lattice?

  • Methodology :

  • XRD Analysis : Use a four-circle diffractometer to measure lattice parameters (e.g., a = 11.709 Å, b = 5.030 Å, c = 12.587 Å, β = 91.27° for monoclinic systems) .
  • Hydrogen Bonding : Identify intramolecular O–H···O bonds via gas-phase electron diffraction and compare with crystallographic data to assess planar vs. non-planar molecular geometry .
  • Validation : Cross-reference with prior studies (e.g., orthorhombic vs. monoclinic symmetry discrepancies) using Rietveld refinement .

Advanced Research Questions

Q. How does molecular geometry influence the non-linear optical (NLO) properties of this compound?

  • Methodology :

  • Computational Modeling : Employ density functional theory (DFT) to calculate hyperpolarizability (β) and dipole moments, correlating with intramolecular charge transfer observed in UV-Vis spectra .
  • Crystal Engineering : Design salts with 1,4-diazabicyclo[2.2.2]octane to enhance NLO activity by inducing non-centrosymmetric packing (space group P-1) .
  • Experimental Validation : Measure second-harmonic generation (SHG) efficiency using powder XRD and Kurtz-Perry techniques .

Q. What strategies mitigate safety risks during high-temperature synthesis of this compound?

  • Methodology :

  • Microreactor Technology : Implement continuous flow synthesis (e.g., microchannel reactors) to reduce thermal runaway risks and improve yield (85–92% efficiency reported) .
  • Hazard Mitigation : Use inert atmospheres (N₂/Ar) and remote-controlled equipment to handle explosive hazards (UN Class 1) .
  • Real-Time Monitoring : Employ in-line FTIR and DSC to detect exothermic intermediates and adjust reaction kinetics dynamically .

Q. How can researchers resolve contradictions in reported crystal parameters of this compound?

  • Methodology :

  • Comparative Analysis : Replicate synthesis under varying conditions (solvent, temperature) and compare XRD data with historical studies (e.g., McCrone vs. Kolev datasets) .
  • Electron Diffraction : Validate gas-phase molecular geometry (e.g., C–C–N–O torsion angles) to distinguish intrinsic vs. crystal-packing effects .
  • Statistical Tools : Apply R-factor analysis and Bayesian refinement to assess systematic errors in lattice parameter measurements .

Experimental Design & Data Analysis

Q. What controls are essential for characterizing this compound’s thermal stability?

  • Methodology :

  • DSC/TGA : Perform differential scanning calorimetry (DSC) under nitrogen (heating rate 10°C/min) to detect decomposition peaks (~480 K) .
  • Isothermal Studies : Conduct time-resolved thermogravimetric analysis (TGA) at 200–300°C to model activation energy via Flynn-Wall-Ozawa method.
  • Reference Standards : Compare with picric acid derivatives to benchmark explosive sensitivity .

Q. How does solvent polarity affect the tautomeric equilibrium of this compound?

  • Methodology :

  • Spectroscopic Titration : Use UV-Vis in solvents (ethanol, DMSO, hexane) to track λₘₐₓ shifts linked to keto-enol tautomerism .
  • NMR Analysis : Acquire ¹H and ¹³C spectra in deuterated solvents to quantify enol:keto ratios via integration of hydroxyl peaks.
  • Computational Solvation Models : Apply COSMO-RS to predict solvent effects on tautomeric stability .

Applications in Materials Science

Q. What role does this compound play in synthesizing high-performance polymers like PBO?

  • Methodology :

  • Precursor Functionalization : Nitrate resorcinol derivatives to produce 4,6-diaminoresorcinol, a monomer for poly(p-phenylene benzobisoxazole) (PBO) .
  • Polymer Characterization : Analyze tensile strength and thermal stability of PBO fibers (e.g., Zylon®) via DMA and TGA .
  • Cross-Linking Studies : Investigate nitro-group reactivity in copolymerization using FTIR and GPC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2,4-Dinitroresorcinol
Reactant of Route 2
Reactant of Route 2
2,4-Dinitroresorcinol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.